4-Tetradecylmorpholine
Description
Contextualizing 4-Tetradecylmorpholine within Heterocyclic Amine Chemistry
This compound is an organic compound belonging to the class of heterocyclic amines. researchgate.net Its structure is characterized by a morpholine (B109124) ring, which is a six-membered ring containing one oxygen atom and one nitrogen atom, where the nitrogen atom is substituted with a long alkyl chain. atamanchemicals.comwikipedia.orge3s-conferences.org Specifically, in this compound, a 14-carbon chain (a tetradecyl group) is attached to the nitrogen atom of the morpholine ring. nih.gov
The morpholine ring itself is a versatile and stable scaffold. sci-hub.se The presence of the ether oxygen and the basic nitrogen atom within the same ring gives morpholine and its derivatives a unique set of properties. wikipedia.org The nitrogen atom imparts basicity, allowing it to act as a nucleophile and form salts. atamanchemicals.comwikipedia.org This reactivity is fundamental to its role as a building block in organic synthesis. e3s-conferences.org
General Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C18H37NO nih.govchemicalbook.com |
| Molecular Weight | 283.5 g/mol nih.govchemicalbook.com |
| CAS Number | 25727-93-9 nih.gov |
| Appearance | Colorless liquid |
| IUPAC Name | This compound nih.gov |
| Topological Polar Surface Area | 12.5 Ų nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
| Rotatable Bond Count | 13 nih.gov |
Historical Trajectories and Emerging Research Foci in Morpholine-Based Compounds
The parent compound, morpholine, has a history dating back to the 19th century, with its name being attributed to Ludwig Knorr. wikipedia.org For many years, its applications were primarily industrial, serving as a common additive for pH adjustment in steam systems to prevent corrosion, and as a solvent in chemical reactions. wikipedia.org
The scientific interest in morpholine derivatives has since expanded dramatically, moving from industrial applications to cutting-edge research in various fields.
Pharmaceuticals: The morpholine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. e3s-conferences.orgresearchgate.net Its presence can improve a drug's solubility, permeability, and metabolic stability. sci-hub.seresearchgate.net Consequently, morpholine derivatives are integral to numerous approved drugs, including antibiotics (e.g., Linezolid), anticancer agents (e.g., Gefitinib), and antidepressants. researchgate.nettsijournals.com Ongoing research continues to explore new morpholine-based compounds for a wide spectrum of therapeutic applications, targeting conditions from neurodegenerative diseases to viral infections. biosynce.comresearchgate.netacs.org
Agrochemicals: In agriculture, morpholine derivatives have been successfully developed as fungicides and herbicides. e3s-conferences.orgacs.orgnih.gov The drive for more sustainable agricultural practices has spurred research into new, more effective, and environmentally benign pesticides based on the morpholine structure. researchgate.netresearchgate.net Research overviews have highlighted the role of these compounds in creating insecticides, antivirals, and plant growth regulators. acs.orgnih.gov
Surfactant and Materials Science: The amphiphilic nature of N-alkylated morpholines like this compound makes them effective surfactants and emulsifiers. biosynce.com A significant area of modern research involves their use in the synthesis of "gemini surfactants." These are specialized surfactants composed of two amphiphilic molecules connected by a spacer. Research has shown that gemini (B1671429) surfactants containing this compound, such as butanediyl-α,ω-bis (morpholino tetradecylammonium bromide) (BMTB), exhibit superior performance as collectors in froth flotation processes for mineral separation compared to their single-chain counterparts. uq.edu.au These advanced surfactants demonstrate enhanced efficiency at lower concentrations. uq.edu.auresearchgate.net
Quorum Sensing Inhibition: An exciting and relatively new research focus is the investigation of this compound as a quorum sensing inhibitor. Quorum sensing is a system of cell-to-cell communication in bacteria that regulates group behaviors, including virulence. nih.govacs.org this compound has been identified as a metabolite in extracts from bacteria like Bacillus cereus. acs.orgnih.gov Studies have shown that these extracts can disrupt quorum sensing systems in pathogenic bacteria, potentially reducing their ability to cause disease without the selective pressure that leads to antibiotic resistance. nih.govnih.gov This positions this compound and related compounds as promising candidates for the development of novel anti-pathogenic agents.
Structure
3D Structure
Properties
IUPAC Name |
4-tetradecylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20-18-16-19/h2-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJDXDJTXDRLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067131 | |
| Record name | Morpholine, 4-tetradecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25727-93-9 | |
| Record name | N-Tetradecylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25727-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-tetradecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025727939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-tetradecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-tetradecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tetradecylmorpholine | |
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Synthetic Methodologies for 4 Tetradecylmorpholine and Its Advanced Derivatives
Direct Alkylation Routes for 4-Tetradecylmorpholine Synthesis
The most common and direct method for the synthesis of this compound is through the nucleophilic substitution reaction of morpholine (B109124) with a tetradecyl halide. This reaction, a classic example of N-alkylation, is widely employed due to its efficiency and the availability of starting materials.
The synthesis typically involves the reaction of morpholine with 1-bromotetradecane (B124005). nih.gov In a common procedure, morpholine is dissolved in a suitable organic solvent, such as acetonitrile. nih.gov An excess of 1-bromotetradecane is then added to the solution. The reaction mixture is stirred at room temperature for a specified period, often around 12 hours, to ensure the completion of the reaction. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.gov Upon completion, the solvent is removed under reduced pressure, and the resulting residue can be purified to yield this compound. nih.gov
Key parameters influencing the success of this synthesis include the choice of solvent and the reaction temperature. Acetonitrile is a commonly used solvent due to its ability to dissolve both the polar morpholine and the nonpolar 1-bromotetradecane. While the reaction can proceed at room temperature, in some cases, gentle heating might be applied to increase the reaction rate. The use of a base is not always necessary but can be employed to neutralize the hydrobromic acid formed as a byproduct, thus driving the reaction to completion.
Table 1: Reaction Parameters for the Direct Alkylation Synthesis of this compound
| Parameter | Condition | Source |
| Reactants | Morpholine, 1-Bromotetradecane | nih.gov |
| Solvent | Acetonitrile (MeCN) | nih.gov |
| Temperature | Room Temperature | nih.gov |
| Reaction Time | 12 hours | nih.gov |
| Monitoring | Thin-Layer Chromatography (TLC) | nih.gov |
Multistep Synthetic Pathways for Complex Morpholine Derivatives
Building upon the core structure of this compound, various multistep synthetic pathways have been developed to access a range of advanced derivatives with tailored properties. These derivatives often exhibit enhanced surfactant capabilities or possess specific biological activities.
Preparation of Morpholinium Gemini (B1671429) Surfactants from this compound Precursors
This compound serves as a key building block in the synthesis of morpholinium-based gemini surfactants. These surfactants are characterized by having two hydrophilic head groups and two hydrophobic tails linked by a spacer.
The synthesis of these complex molecules involves the quaternization of this compound. In a typical procedure, this compound is reacted with a bromo-functionalized spacer, such as hexane-1,6-diyl bis(2-bromoacetate), in a suitable solvent like chloroform (B151607) under a nitrogen atmosphere. The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) for several hours to facilitate the formation of the dimeric structure. After the reaction is complete, the solvent is removed, and the crude product is purified by washing with a non-polar solvent like hexane (B92381) and then precipitated from a mixture of ethyl acetate (B1210297) and diethyl ether to yield the desired morpholinium gemini surfactant.
Table 2: Synthesis of a Morpholinium Gemini Surfactant from this compound
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time |
| This compound | Hexane-1,6-diyl bis(2-bromoacetate) | Chloroform | 60 °C | 5 hours |
Synthesis of Bromopropargyl-4-tetradecyl-morpholinium Salts
Further functionalization of this compound can be achieved through quaternization with propargyl halides, leading to the formation of morpholinium salts containing a reactive alkyne group. These salts can serve as precursors for further chemical modifications via click chemistry or other alkyne-based reactions.
A specific example is the synthesis of 4-Bromopropargyl-4-tetradecyl-morpholinium p-toluenesulfonate. google.com This is achieved by reacting this compound with a suitable bromopropargylating agent in the presence of a p-toluenesulfonate source. google.com The reaction involves the nucleophilic attack of the nitrogen atom of the morpholine ring on the electrophilic carbon of the propargyl group, resulting in the formation of the quaternary ammonium (B1175870) salt.
Derivatization for Alkylated Morpholine-Azole Hybrids and Related Structures
The morpholine scaffold can be incorporated into hybrid molecules containing other heterocyclic rings, such as azoles, to create compounds with potential biological activity. nih.gov While a direct synthesis starting from this compound is a viable route, a common strategy involves the initial synthesis of an alkylated morpholine derivative which is then coupled with an azole-containing intermediate. nih.gov
For instance, morpholine can be reacted with a suitable epoxide intermediate bearing an azole moiety. nih.gov This reaction typically proceeds under mild basic conditions. nih.gov The epoxide ring is opened by the nucleophilic attack of the morpholine nitrogen, leading to the formation of a morpholine-azole hybrid. nih.gov This modular approach allows for the synthesis of a diverse library of compounds by varying both the morpholine substituent and the azole component.
Chemical Reactivity and Mechanistic Investigations of 4 Tetradecylmorpholine
Nucleophilic Reactivity of the Morpholine (B109124) Nitrogen
The nitrogen atom in the 4-tetradecylmorpholine ring possesses a lone pair of electrons, rendering it a nucleophile and a Brønsted-Lewis base. msu.edu Its nucleophilicity is the driving force for its participation in a wide array of chemical reactions, most notably alkylation and acylation. msu.edu The basicity of the nitrogen atom allows it to accept a proton in acidic conditions. ontosight.ai
The reactivity of the morpholine nitrogen is somewhat tempered by the presence of the adjacent oxygen atom. The oxygen atom exerts a negative inductive effect, which reduces the electron density on the nitrogen, thereby decreasing its basicity compared to analogous piperidine (B6355638) compounds. unimi.it Despite this, the nitrogen remains sufficiently nucleophilic to react with various electrophiles. A prominent example is its reaction with alkyl halides, such as bromoacetates, in an SN2 mechanism to form quaternary ammonium (B1175870) salts. msu.eduacs.org This specific reaction is utilized in the synthesis of complex surfactant molecules. acs.org
The nucleophilic character of the morpholine nitrogen is also harnessed in cycloaddition reactions. In certain contexts, morpholine can act as a nucleophile to form an addition-elimination intermediate, which then participates in further transformations to build more complex heterocyclic systems. beilstein-journals.org
Influence of Alkyl Chain Length on Chemical Reactivity Profiles
The tetradecyl group, a 14-carbon alkyl chain, is a defining feature of this compound, imparting significant lipophilic (hydrophobic) character to the molecule. chem960.com This long chain influences the compound's reactivity profile through both steric and electronic effects.
Steric Hindrance: The bulky alkyl chain can sterically hinder the approach of reactants to the nucleophilic nitrogen atom. This effect can influence reaction rates, particularly when reacting with bulky electrophiles. Studies on the N-alkylation of morpholine with a series of linear alcohols have shown that the conversion rate tends to decrease as the carbon number of the alcohol increases, a phenomenon attributed in part to increasing steric hindrance. researchgate.netresearchgate.net This suggests that reactions involving this compound might proceed at different rates compared to its shorter-chain homologs like N-ethylmorpholine. researchgate.net
Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating. This inductive effect can slightly increase the electron density on the nitrogen atom, thereby marginally enhancing its basicity and nucleophilicity compared to an unsubstituted morpholine. msu.edu However, for a long chain like the tetradecyl group, this electronic effect is often overshadowed by the more dominant steric and physical effects. msu.eduuni-tuebingen.de
The long alkyl chain also governs the molecule's surfactant-like properties, allowing for the formation of self-assembled structures like micelles in solution. acs.org This behavior is a direct consequence of the balance between the hydrophilic morpholine head and the hydrophobic tetradecyl tail. chem960.com
Reaction Kinetics and Thermodynamic Considerations in Derivatization Processes
The derivatization of this compound typically involves reactions at the nucleophilic nitrogen to form new covalent bonds. The kinetics and thermodynamics of these processes are crucial for controlling reaction outcomes and yields.
A common derivatization is N-alkylation to produce quaternary ammonium salts, which are valuable as surfactants and in other applications. msu.edugoogle.com The reaction of this compound with an electrophile like hexane-1,6-diyl bis(2-bromoacetate) to synthesize a gemini (B1671429) surfactant, for instance, requires specific conditions, such as elevated temperatures (60 °C) and extended reaction times (5 hours), to proceed to completion. acs.org This highlights the kinetic parameters that must be controlled for successful synthesis.
While specific thermodynamic data for long-chain amines like this compound are not widely available, general principles of amine alkylation apply. usda.gov The N-alkylation of amines with alcohols, a key industrial process, has been studied kinetically. For the N-methylation of morpholine using a CuO–NiO/γ–Al2O3 catalyst, the apparent activation energy was determined to be 46.20 kJ mol−1. researchgate.net This value provides an insight into the energy barrier that must be overcome for the reaction to occur. The reaction conditions and yields for the N-alkylation of morpholine are highly dependent on the structure of the alkylating agent, as shown in the table below.
| Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Morpholine) | Morpholine Conversion (%) | N-Alkylmorpholine Selectivity (%) |
|---|---|---|---|---|
| Methanol | 220 | 3:1 | 95.3 | 93.8 |
| Ethanol | 220 | 3:1 | 95.4 | 93.1 |
| 1-Propanol | 220 | 3:1 | 94.1 | 92.4 |
| 1-Butanol | 230 | 4:1 | 95.3 | 91.2 |
| Isopropanol (B130326) | 220 | 3:1 | 92.8 | 86.7 |
| Isobutanol | 230 | 4:1 | 90.6 | 84.2 |
The data indicate that while high conversions can be achieved with various primary alcohols, the reaction with secondary alcohols like isopropanol results in lower selectivity, likely due to competing side reactions and different electronic/steric profiles. researchgate.net
| Reactant | Product | Reaction Type | Reference |
|---|---|---|---|
| Hexane-1,6-diyl bis(2-bromoacetate) | 4,4'-(hexane-1,6-diylbis(oxy))bis(2-oxoethane-1,2-diyl)bis(4-tetradecylmorpholin-4-ium) dibromide | Quaternization (N-Alkylation) | acs.org |
| Propargyl p-toluenesulfonate | 4-Bromopropargyl-4-tetradecyl-morpholinium p-toluenesulfonate | Quaternization (N-Alkylation) | google.com |
Mechanistic Studies of Functional Group Transformations Involving the Morpholine Moiety
Understanding the reaction mechanisms involving the morpholine moiety is essential for predicting products and optimizing reaction conditions.
N-Alkylation: The most fundamental transformation is N-alkylation. With alkyl halides, the mechanism is a straightforward bimolecular nucleophilic substitution (SN2), where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. msu.edu
A more complex and modern approach is the N-alkylation using alcohols, which often proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, particularly with transition-metal catalysts. acs.org This process typically involves the following steps:
Dehydrogenation: The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone.
Condensation: The nucleophilic morpholine nitrogen attacks the carbonyl carbon of the intermediate aldehyde/ketone, forming a hemiaminal which then dehydrates to an enamine or iminium ion.
Hydrogenation: The catalyst returns the "borrowed" hydrogen to the enamine or iminium ion, reducing it to form the final N-alkylated morpholine product and regenerating the catalyst. researchgate.netacs.org
N-Oxide Formation and Cope Elimination: this compound, as a tertiary amine, can be oxidized to form a this compound-N-oxide. This functional group transformation is significant because tertiary amine N-oxides can undergo a specific thermal elimination reaction known as the Cope Elimination when heated, typically at temperatures of 150-200 °C. msu.edu This reaction provides a pathway to synthesize alkenes and the corresponding hydroxylamine.
Participation in Cycloadditions: While often used as a solvent or base, the morpholine nucleus can be an active participant in certain reaction mechanisms. For example, in reactions with gem-difluoroalkenes, morpholine has been shown to first act as a nucleophile in an addition-elimination sequence to form a vinyl-amine intermediate. This intermediate then undergoes a [3+2] cycloaddition with other reactants, demonstrating a direct mechanistic role for the morpholine in constructing new heterocyclic rings. beilstein-journals.org
Advanced Spectroscopic Characterization of 4 Tetradecylmorpholine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4-tetradecylmorpholine, ¹H and ¹³C NMR are fundamental in mapping the proton and carbon frameworks of the molecule.
¹H NMR Spectroscopic Analysis of Proton Environments
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments within a molecule. In this compound, distinct signals are expected for the protons of the tetradecyl chain and the morpholine (B109124) ring.
The protons on the morpholine ring typically appear as multiplets due to the chair-boat conformational interchange, which can sometimes lead to broader peaks. nih.gov The protons on the carbons adjacent to the nitrogen atom (N-CH₂) and the oxygen atom (O-CH₂) in the morpholine ring are chemically distinct and will exhibit different chemical shifts. nih.gov Generally, the protons on the carbons next to the oxygen are more deshielded and appear at a lower field (higher ppm) compared to those next to the nitrogen.
The long tetradecyl chain will show characteristic signals for the terminal methyl (CH₃) group, which typically appears as a triplet at the highest field (lowest ppm), and a large, complex multiplet for the numerous methylene (B1212753) (CH₂) groups. The methylene group directly attached to the morpholine nitrogen will be deshielded compared to the other methylene groups in the alkyl chain and will likely appear as a distinct multiplet at a lower field.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Morpholine -OCH₂- | 3.6 - 3.8 | Triplet |
| Morpholine -NCH₂- | 2.3 - 2.5 | Triplet |
| Tetradecyl -NCH₂- | 2.2 - 2.4 | Triplet |
| Tetradecyl -(CH₂)₁₂- | 1.2 - 1.4 | Multiplet |
| Tetradecyl -CH₃ | 0.8 - 0.9 | Triplet |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis of Carbon Frameworks
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in a molecule. In this compound, distinct signals are expected for the carbons of the morpholine ring and the tetradecyl chain.
The carbons of the morpholine ring adjacent to the nitrogen and oxygen atoms will have characteristic chemical shifts. The carbon atoms bonded to the electronegative oxygen atom will be more deshielded and appear at a lower field. nih.gov The carbons of the long alkyl chain will show a series of closely spaced signals in the aliphatic region of the spectrum. The terminal methyl carbon will have a characteristic chemical shift at a higher field.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Morpholine -OCH₂- | 65 - 70 |
| Morpholine -NCH₂- | 50 - 55 |
| Tetradecyl -NCH₂- | 55 - 60 |
| Tetradecyl -(CH₂)₁₂- | 20 - 35 |
| Tetradecyl -CH₃ | 10 - 15 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Application of Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful.
COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the morpholine ring and along the tetradecyl chain. researchgate.netresearchgate.net
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon. researchgate.net
Dynamic NMR studies can also be employed to investigate the conformational dynamics of the morpholine ring, such as the energy barrier to ring inversion. researchgate.net
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and high molecular weight compounds. In the analysis of this compound, ESI-MS would be expected to produce a prominent protonated molecular ion peak [M+H]⁺, which would confirm the molecular weight of the compound (283.5 g/mol ). nih.govlookchem.com The high sensitivity of ESI-MS makes it a valuable tool for detecting even small amounts of the compound. uab.edu The technique can also be coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures containing this compound and its analogues. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. etamu.edu For this compound, GC-MS analysis would involve the separation of the compound from other components in the gas phase, followed by ionization and mass analysis. scispace.com
The mass spectrum obtained from GC-MS using electron ionization (EI) will typically show a molecular ion peak (M⁺), although it may be weak, and a series of fragment ions. The fragmentation pattern is a "fingerprint" of the molecule and can be used for its identification. For N-alkylmorpholines, characteristic fragmentation patterns include the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of stable carbocations. libretexts.org The loss of the tetradecyl chain or fragments thereof would be expected, as well as fragmentation of the morpholine ring itself. Analysis of these fragmentation patterns provides valuable structural information. whitman.edu
Vibrational Spectroscopy for Molecular Conformation and Bonding
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the specific chemical bonds and conformational order within this compound. These methods measure the vibrational energies of molecular bonds, offering a fingerprint of the molecule's structure. nih.govmdpi.comspectroscopyonline.com
Fourier Transform Infrared (FTIR) Spectroscopic Investigations
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. scirp.org The resulting spectrum provides a detailed profile of the functional groups present. For this compound, the spectrum is dominated by vibrations of the long alkyl chain and the morpholine ring.
The tetradecyl chain gives rise to prominent C-H stretching vibrations. In a study of N-alkylmorpholines, including the C14 analogue (this compound), the symmetric (νsCH₂) and asymmetric (νasCH₂) stretching vibrations of the methylene groups were identified as key indicators of the alkyl chain's conformational order. mdpi.com Increased fluidity or disorder in the hydrocarbon chains leads to a shift in these peaks to higher wavenumbers. mdpi.com
The morpholine ring contributes characteristic bands related to C-N, C-O-C, and CH₂ vibrations. The C-N stretching vibration in morpholine derivatives is a key identifier. researchgate.net Additionally, the C-O-C stretching vibrations of the ether linkage in the morpholine ring typically appear in the fingerprint region. umd.edu Studies on other morpholine compounds, such as morpholinium glycolate, show characteristic C-H asymmetric stretching vibrations of the morpholine ring around 3065 cm⁻¹. researchgate.net
The table below summarizes the expected FTIR absorption bands for this compound based on data from analogous structures and general spectroscopic principles. umd.eduazooptics.com
Table 1: Characteristic FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
|---|---|---|---|
| 2920 - 2940 | Asymmetric C-H Stretch | -CH₂- (Alkyl Chain) | Strong |
| 2840 - 2860 | Symmetric C-H Stretch | -CH₂- (Alkyl Chain) | Strong |
| 1450 - 1470 | C-H Scissoring/Bending | -CH₂- | Variable |
| 1275 - 1010 | C-O-C Stretch | Ether (Morpholine Ring) | Strong |
This table is a representation based on typical values for the specified functional groups and may vary based on experimental conditions.
Raman Spectroscopic Analysis
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is highly complementary to FTIR. spectroscopyonline.com It is particularly sensitive to non-polar bonds, making it well-suited for studying the hydrocarbon backbone of this compound. spectroscopyonline.com
The long tetradecyl chain exhibits characteristic vibrations in the Raman spectrum. The symmetric C-C stretching mode, typically found between 1100-1200 cm⁻¹, is sensitive to the conformation of the alkyl chain. nih.gov Furthermore, long-chain alkanes display a low-frequency band known as the Longitudinal Acoustic Mode (LAM), which corresponds to the vibration of the entire extended chain in its all-trans conformation. nih.govacs.org The frequency of the LAM is inversely proportional to the length of the all-trans segment, providing a direct measure of conformational order.
The morpholine ring also produces distinct Raman signals. In studies of morpholine derivatives like morpholine-4-ylmethylthiourea, various ring deformation and stretching modes are identified throughout the spectrum. nih.gov Analysis of related heterocyclic compounds indicates that ring breathing modes and C-H bending vibrations are typically observable and provide structural information. mdpi.com
Table 2: Potential Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 2800 - 3000 | C-H Stretching | Alkyl Chain & Morpholine Ring |
| 1440 - 1460 | CH₂ Scissoring | Alkyl Chain |
| 1295 - 1310 | CH₂ Twisting | Alkyl Chain |
| 1100 - 1140 | C-C Stretching | Alkyl Chain (trans-conformation) |
| Low Frequency (< 200) | Longitudinal Acoustic Mode (LAM) | Alkyl Chain |
This table is a representation based on typical values for the specified functional groups and may vary based on experimental conditions.
Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly Characterization
As an amphiphilic molecule, this compound has the potential to self-assemble into various supramolecular structures in solution, such as micelles or vesicles. Small-Angle X-ray Scattering (SAXS) is an ideal technique for characterizing these nanoscale assemblies. osti.govsynchrotron-soleil.fr SAXS measures the elastic scattering of X-rays at very small angles from a sample containing electron density fluctuations, providing information on the size, shape, and spatial arrangement of particles in the range of 1 to 100 nm. synchrotron-soleil.frscienceopen.com
Research on a closely related analogue, 3-(N-tetradecylmorpholine)-1-propansulfonate, demonstrated the power of SAXS in studying its interaction with lipid bilayers. researchgate.net The study showed that the presence of this morpholine derivative induced significant structural changes in a 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) model membrane. researchgate.net The SAXS data indicated a progressive disruption of the typical lamellar phase of the DMPC bilayer, suggesting the formation of other supramolecular structures, potentially bicellar or cubic phases. researchgate.net
For this compound itself, a SAXS experiment would involve analyzing the scattering pattern produced by a solution of the compound. The resulting data can be modeled to determine key structural parameters of the aggregates it forms.
By analyzing these parameters, a comprehensive model of the supramolecular structures formed by this compound in a given solvent can be constructed, revealing how the interplay between the hydrophilic morpholine headgroup and the hydrophobic tetradecyl tail dictates its self-assembly behavior. diva-portal.orgnih.gov
Computational Chemistry and Theoretical Modeling of 4 Tetradecylmorpholine Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Parameters
Quantum chemical calculations are fundamental in predicting the electronic behavior and reactivity of a molecule. lew.ronih.gov These methods, particularly Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical reactions. mdpi.comnih.govunitn.it
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lew.roresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.netnist.gov
No FMO analysis specifically for 4-Tetradecylmorpholine has been reported. Such an analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution on the molecule. This would reveal the most likely sites for nucleophilic and electrophilic attack, thereby elucidating potential reaction pathways. While general principles of FMO theory are well-established, their specific application to predict the reaction mechanisms of this compound remains an open area for research. lew.ro
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound. This table is for illustrative purposes only, as no published data exists.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Molecular Dynamics Simulations for Self-Assembly Behavior
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. pitt.edumdpi.comnih.govresearchgate.netfrontiersin.orgrsc.org For amphiphilic molecules like this compound, which possesses a hydrophilic morpholine (B109124) head and a long hydrophobic tetradecyl tail, MD simulations would be instrumental in understanding its self-assembly in various solvents, potentially leading to the formation of micelles or other aggregates.
Despite the utility of MD simulations in studying the self-assembly of surfactants and other amphiphiles, no studies were found that specifically model this compound. Research on the self-assembly of other long-chain alkyl compounds has demonstrated the power of MD in revealing the structural and dynamic properties of the resulting aggregates. researchgate.netfrontiersin.org A dedicated MD study on this compound would provide valuable insights into its behavior in solution and its potential applications as a surfactant, emulsifier, or flotation agent.
Ligand-Receptor Interaction Modeling: Docking Studies and Molecular Recognition
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.orgnih.govmdpi.comresearchgate.net This is particularly useful in drug discovery and materials science to understand how a ligand, such as this compound, might interact with a biological receptor or a surface. Molecular recognition refers to the specific interaction between two or more molecules through noncovalent bonds.
There is no published research on the molecular docking or specific molecular recognition studies involving this compound. Such studies would be crucial in evaluating its potential biological activity by modeling its interaction with specific protein targets. sci-hub.se The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its favorable properties, and many morpholine derivatives have been investigated as inhibitors of various enzymes. mdpi.comsci-hub.senih.govfrontiersin.org However, without specific docking studies, the potential biological targets and binding modes of this compound remain purely speculative.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-dodecylmorpholine |
| 4-fluorophenoxymethyl derivatives |
| 2-(3,4-Difluorophenoxymethyl)morpholine |
| N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide |
| 3-Fluoro-N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide |
| morpholine-thiophene hybrid thiosemicarbazones |
| pteleoellagic acid |
| 3,3′-di-O-methyl ellagic acid 4-O-α-rhamnopyranoside |
| isonicotinic-acyl-NADH |
| ferulic acid |
| thymol |
| carvacrol |
| guaiacol |
| eugenol |
| isoeugenol |
Research on Industrial and Specialized Applications of 4 Tetradecylmorpholine and Its Derivatives
Role as Chemical Intermediates in Advanced Synthesis
4-Tetradecylmorpholine and its derivatives are versatile chemical compounds that serve as crucial building blocks in the synthesis of more complex molecules. Their unique structure, combining a hydrophilic morpholine (B109124) head and a long hydrophobic tetradecyl tail, makes them valuable intermediates in various industrial applications. ontosight.ainumberanalytics.com
Pharmaceutical and Agrochemical Intermediacy
Morpholine and its derivatives are recognized for their role as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.aiontosight.ai These compounds act as foundational structures upon which more complex and biologically active molecules are built. sunfinelabs.com In pharmaceutical research, the morpholine ring is a key component in the development of various drugs, and derivatives like this compound can be used to introduce specific properties into the final active pharmaceutical ingredient (API). sunfinelabs.comlookchem.com
Similarly, in the agrochemical sector, morpholine derivatives are employed in the creation of pesticides and other crop protection products. arkema.com The long alkyl chain of this compound can enhance the lipophilicity of the final product, which can be a desirable trait for certain applications.
Specialty Chemical Manufacturing Applications
The application of this compound extends to the manufacturing of a wide array of specialty chemicals. wikipedia.org These are chemicals valued for their performance or function, and include products like adhesives, cleaning materials, and industrial lubricants. wikipedia.org The dual hydrophilic-hydrophobic nature of this compound makes it a useful component in formulations requiring surface-active properties. ontosight.ai
Specialty chemical manufacturers often utilize intermediates like this compound to develop innovative products with specific functionalities for diverse markets, including cosmetics, textiles, and electronics. wikipedia.orgframochem.com The manufacturing process for these specialty chemicals often involves batch production, where intermediates are reacted to create the desired end product. wikipedia.org
Contributions to Surfactant and Emulsifier Science
Surfactants and emulsifiers are substances that lower the surface tension between two liquids, or between a liquid and a solid. rockefeller.eduresearchgate.net this compound, with its amphiphilic structure, is a subject of research in this field. ontosight.ainumberanalytics.com
Research on Self-Assembly and Micellization Phenomena
Amphiphilic molecules like this compound have the ability to self-assemble in a solution, forming organized structures called micelles. rockefeller.edu This process, known as micellization, occurs above a certain concentration called the critical micelle concentration (CMC). nih.gov In a micelle, the hydrophobic tails cluster together to avoid the aqueous environment, while the hydrophilic heads form an outer shell that interacts with water. rockefeller.edu
The study of micellization is crucial for understanding the behavior of surfactants in various applications, such as detergents, drug delivery systems, and in the petroleum industry. nih.govmpg.de Research in this area investigates how factors like molecular structure, concentration, and temperature influence the formation and properties of micelles. aps.org
Studies on Lyotropic Liquid Crystalline Phase Formation
At higher concentrations, surfactant molecules can form more ordered structures known as lyotropic liquid crystalline phases. wikipedia.org These phases exhibit properties of both liquids and crystals, with molecules arranged in specific geometric patterns. nih.gov Common lyotropic liquid crystal phases include the lamellar, hexagonal, and cubic phases. researchgate.net
The formation of these phases is dependent on the concentration of the surfactant in a solvent, typically water. nih.gov Research on gemini (B1671429) surfactants with morpholinium headgroups has shown the formation of hexagonal lyotropic phases at high surfactant concentrations. acs.org The study of these phases is important for applications in areas such as drug delivery and material science. nih.gov
Investigations into Corrosion Inhibition Mechanisms
Corrosion is the deterioration of a material, usually a metal, due to a chemical reaction with its environment. Corrosion inhibitors are substances that, when added in a small concentration to the environment, effectively decrease the corrosion rate of the metal. mdpi.com
Organic compounds containing nitrogen, sulfur, and oxygen atoms, such as this compound, are often effective corrosion inhibitors. nih.govsapub.org The mechanism of inhibition typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. scielo.org.mx This film acts as a barrier, preventing the corrosive substance from reaching the metal. ekb.eg
Exploration in Lubricant Additive Formulations
This compound is utilized in the lubricant industry as an additive to augment the performance of lubricating oils. lookchem.com The inclusion of this compound in lubricant formulations is intended to enhance lubricity, which can lead to diminished friction and wear in mechanical systems. lookchem.com The chemical structure of this compound, featuring a 14-carbon tetradecyl group, gives the molecule hydrophobic (water-repelling) properties. ontosight.ai This characteristic is advantageous in applications such as its use as a corrosion inhibitor. lookchem.comontosight.ai
When employed as an additive, this compound can form a protective film on metal surfaces. lookchem.com This film acts as a barrier, protecting the equipment from corrosion, which in turn can extend the operational life of machinery and lower maintenance expenses. lookchem.com Its function as a lubricant additive is one of its key industrial applications, alongside its use as an intermediate in the synthesis of surfactants and as a corrosion inhibitor in the oil and gas industry. lookchem.com Additives in general are crucial for enhancing the performance and longevity of lubricants across various industrial sectors. evergreenthailand.com They can serve multiple functions, including neutralizing acidic byproducts to prevent corrosion and providing lubrication to reduce friction. evergreenthailand.com
| Application Area | Function of this compound | Benefit |
| Lubricant Formulations | Improves lubrication properties. lookchem.com | Reduced friction and wear. lookchem.com |
| Industrial Equipment | Acts as a corrosion inhibitor. lookchem.comontosight.ai | Forms a protective film on metal surfaces, extending equipment life. lookchem.com |
| Oil and Gas Industry | Serves as a corrosion inhibitor. lookchem.com | Protects metal from corrosion, reducing maintenance costs. lookchem.com |
Antimicrobial and Antifungal Activity Studies of Derivatized Compounds
Derivatives of heterocyclic compounds, including morpholines, are a subject of significant research for their potential biological activities. Studies have shown that various derivatives of heterocyclic compounds like 1,2,4-triazoles, dihydropyrimidines, and coumarins exhibit notable antimicrobial and antifungal properties. nih.govnih.govpharmj.org.uanih.gov
In the context of morpholine derivatives, research has explored their potential as antifungal agents. scispace.com One study synthesized this compound as part of a broader investigation into alkylated piperazines and morpholines as potential antifungal compounds. scispace.com The research indicated that the antifungal mechanism of these derivatives is likely the disruption of the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme in fungal cells. scispace.com The length of the alkyl chain, such as the tetradecyl group, is a critical factor in determining the potency of the antifungal activity. scispace.com
Research into other heterocyclic compounds provides a framework for understanding the potential of such derivatives. For instance, studies on 3,4-dihydropyrimidine-2(1H)-one (DHPM) derivatives have demonstrated significant inhibitory activity against pathogenic bacteria, with Escherichia coli and Pseudomonas aeruginosa being particularly susceptible. nih.gov Similarly, various 1,2,4-triazole (B32235) derivatives have shown broad-spectrum antifungal activity, in some cases exceeding that of commercial antifungal agents. nih.govresearchgate.net These findings underscore the strategy of modifying core heterocyclic structures to develop new antimicrobial and antifungal agents. pharmj.org.uaresearchgate.net
| Derivative Class | Target Organism Type | Observed Activity |
| Alkylated Morpholines | Fungi | Antifungal activity through potential enzyme inhibition. scispace.com |
| 3,4-dihydropyrimidines | Bacteria (Gram-negative & Gram-positive) | Significant inhibitory activity (MIC = 32, 64 μg/ml). nih.gov |
| 1,2,4-triazole derivatives | Fungi | Potent antifungal activity against various strains. nih.govresearchgate.net |
| 4-Amino Coumarin Derivatives | Plant Pathogenic Fungi | Broad-spectrum antifungal activity. nih.gov |
Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors, including the expression of virulence factors and biofilm formation. acs.orgmdpi.com The inhibition of QS, also known as quorum quenching, is a promising strategy to combat bacterial pathogenicity without exerting selective pressure that leads to resistance, as it disrupts virulence rather than killing the bacteria. mdpi.comnih.gov
Research has identified this compound as a compound of interest in the context of quorum sensing inhibition. acs.org In a study analyzing metabolites from Bacillus cereus RC1, this compound was noted as a significant feature associated with quorum sensing inhibitory activity against the soft rot-causing bacterium Lelliottia amnigena. acs.org The extracts demonstrated this activity through assays that measure the inhibition of violacein (B1683560) production in Chromobacterium violaceum and pyocyanin (B1662382) production in Pseudomonas aeruginosa, which are common indicators of QS disruption. acs.orgnih.gov For example, one bacterial extract showed a violacein discoloration zone of 11 mm and inhibited pyocyanin production by 68.64%. acs.org
The mechanism of QS inhibitors often involves acting as antagonists that compete with the native signaling molecules, such as N-acyl-l-homoserine lactones (AHLs), for binding to their cognate receptor proteins. mdpi.commdpi.com By blocking the signal receptor, these inhibitors prevent the activation of QS-regulated genes responsible for virulence and biofilm formation. mdpi.com This approach represents an alternative or adjuvant therapy to conventional antibiotics. mdpi.com
| Assay | Indicator of QS Inhibition | Example Result |
| Violacein Inhibition Assay | Zone of purple discoloration of C. violaceum. acs.org | An extract exhibited a discoloration zone of 11 mm. acs.org |
| Pyocyanin Inhibition Assay | Reduction in blue-green pyocyanin pigment in P. aeruginosa. nih.gov | Concentration-dependent inhibition of pyocyanin was reported up to 68.64%. acs.org |
| Biofilm Inhibition Assay | Reduction in biofilm formation by pathogenic bacteria. acs.org | Crude bacterial extracts showed antibiofilm activity against L. amnigena. acs.org |
| Motility Assay | Inhibition of swimming and swarming motilities. nih.gov | Motility is often regulated by QS and its inhibition suggests QS disruption. nih.gov |
The biological activity of chemical compounds, including their antimicrobial effects, often stems from their ability to inhibit specific enzymes and disrupt critical biological pathways. libretexts.orgresearchgate.net Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, which is a common mechanism of action for many therapeutic drugs. libretexts.orgresearchgate.net Inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible. libretexts.org
In the context of antifungal this compound derivatives, research points to the targeted inhibition of enzymes essential for fungal survival. scispace.com Specifically, studies suggest that these compounds may function by disrupting the ergosterol biosynthetic pathway. scispace.com This is achieved through the inhibition of the 14α-demethylase enzyme, a key component in the synthesis of ergosterol, which is a vital component of the fungal cell membrane. scispace.com The disruption of this pathway compromises the integrity of the fungal cell membrane, leading to an antifungal effect.
This mechanism is a well-established target for a major class of antifungal drugs. The principle of targeting specific enzymes is a cornerstone of drug design. researchgate.net For example, tyrosyl-DNA phosphodiesterase 1 (TDP1) is an enzyme targeted for inhibition to enhance the efficacy of certain anticancer drugs. mdpi.com Similarly, α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) are enzymes targeted by inhibitors for managing other conditions. nih.gov The strategy involves designing a molecule that can bind to the active site or an allosteric site of the enzyme, thereby preventing the natural substrate from binding and blocking the enzyme's catalytic action. libretexts.org The effectiveness of such inhibitors is often quantified by their IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
Supramolecular Chemistry Involving 4 Tetradecylmorpholine Derived Architectures
Design Principles for Morpholinium-Based Supramolecular Systems
The design of supramolecular systems based on morpholinium, the cationic form of morpholine (B109124) derivatives, is guided by fundamental principles of molecular engineering that balance various non-covalent forces. nih.govmpg.de The primary design feature of molecules like 4-tetradecylmorpholine is their amphiphilicity, which arises from the covalent linkage of a hydrophilic (water-loving) headgroup and a hydrophobic (water-repelling) tail. ontosight.ai
Key design principles include:
Amphiphilic Balance : The structure of this compound, with its bulky C14 alkyl tail and a polar morpholine head, is inherently designed for self-assembly. ontosight.ai The morpholine group can be quaternized to form a cationic morpholinium headgroup, enhancing its hydrophilic nature and creating a distinct cationic amphiphile. acs.org This balance is crucial for the formation of micelles and other aggregates in polar solvents like water.
Modulation of Hydrophobicity : The length of the alkyl chain is a critical design parameter. Research on other morpholinium-based compounds has shown that increasing the alkyl chain length enhances hydrophobic interactions. nih.gov The 14-carbon chain of this compound provides a significant driving force for aggregation to minimize the unfavorable interaction between the hydrocarbon tails and water. nih.gov
Headgroup Interactions : The morpholinium headgroup can participate in electrostatic and hydrogen bonding interactions. In morpholinium-based gemini (B1671429) surfactants, where two this compound moieties are linked, the two cationic headgroups can strongly interact with counter-ions and polar molecules, influencing the geometry and stability of the resulting aggregates. acs.org
Preorganization and Complementarity : Effective supramolecular design often involves creating hosts that are pre-organized for binding guests, minimizing the entropic penalty upon complexation. libretexts.org In the context of morpholinium systems, self-assembly creates organized pockets and surfaces, establishing a framework for host-guest interactions based on size, shape, and chemical complementarity. libretexts.org
These principles allow for the rational design of functional systems, where the properties of the final supramolecular architecture are encoded in the structure of the individual this compound-derived building blocks. uclouvain.be
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry, a central concept in supramolecular science, involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. wikipedia.orgwikipedia.org This process is underpinned by molecular recognition, where the host selectively binds a specific guest based on principles of complementarity in size, shape, and chemical properties. libretexts.orgnobelprize.org
While specific studies detailing this compound itself as a host are not prevalent, its derivatives and self-assembled structures possess the necessary characteristics for participating in host-guest phenomena. Supramolecular aggregates formed from this compound-derived surfactants, such as micelles or vesicles, can act as hosts by encapsulating guest molecules within their hydrophobic core or at their surface.
Encapsulation within Hydrophobic Cavities : Micelles formed by the self-assembly of this compound-based surfactants in water feature a nonpolar interior created by the aggregation of the tetradecyl tails. This hydrophobic pocket can serve as a host environment for nonpolar guest molecules, enhancing their solubility in aqueous media, a principle widely used in drug delivery. thno.org
Molecular Recognition at the Interface : The surface of a morpholinium-based aggregate is decorated with cationic headgroups, creating a specific chemical environment capable of molecular recognition. These charged surfaces can selectively bind anionic molecules or other polar guests through electrostatic and hydrogen-bonding interactions. nih.gov The specificity of this binding is a form of molecular recognition. frontiersin.orgst-andrews.ac.uk
Gemini Surfactant Hosts : Gemini surfactants derived from this compound create unique host structures. acs.org The spacer connecting the two headgroups can contribute to the formation of a more defined and potentially more selective binding site compared to conventional single-chain surfactants. Cationic gemini surfactants are known to interact with a wide variety of molecules, including drugs and nucleic acids, acting as delivery agents. acs.org
The ability to engineer these host-guest systems relies on tuning the non-covalent interactions to achieve selective recognition and binding. st-andrews.ac.ukroutledge.com
Formation and Functional Implications of Self-Assembled Nanostructures
Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. colostate.educhemisgroup.us Amphiphilic molecules like this compound and its derivatives are prime candidates for forming a variety of self-assembled nanostructures in solution. ontosight.aiacs.org These processes are fundamental to creating functional materials from the bottom up. chemisgroup.usmdpi.com
A key example is the synthesis of morpholinium-based gemini surfactants. In one study, this compound was used to synthesize a cationic gemini surfactant, 4,4′-(hexane-1,6-diylbis(oxy))bis(2-oxoethane-1,2-diyl)bis(4-tetradecylmorpholin-4-ium) dibromide . acs.org This molecule, containing two this compound units linked by a spacer, exhibits self-assembly into various nanostructures in aqueous solution, including micelles and lyotropic liquid crystalline phases. acs.org
| Property | Description | Functional Implication | Reference |
| Micelle Formation | Above a specific concentration (critical micelle concentration or CMC), the surfactant molecules aggregate to form spherical or cylindrical micelles, with hydrophobic tails in the core and hydrophilic heads at the surface. | Encapsulation and delivery of hydrophobic drugs; solubilization of nonpolar substances in water. | acs.orgthno.org |
| Lyotropic Liquid Crystals | At higher concentrations, these micelles can pack into ordered liquid crystalline phases (e.g., hexagonal, cubic). | Creation of structured materials for templating, controlled release systems, and as reaction media. | acs.org |
| Vesicle Formation | Under certain conditions, amphiphiles can form vesicles, which are spherical bilayer structures enclosing an aqueous compartment. | Used as models for cell membranes and as carriers for both hydrophilic (in the core) and hydrophobic (in the bilayer) drugs. | nih.gov |
| Antimicrobial Activity | Cationic surfactants, including gemini types, can interact with and disrupt the negatively charged cell membranes of bacteria and fungi. | Development of novel antimicrobial agents. | acs.org |
| Gene Delivery | The cationic morpholinium headgroups can form complexes (polyplexes) with negatively charged DNA or RNA. | Non-viral vectors for gene therapy, protecting nucleic acids and facilitating their entry into cells. | acs.org |
The functional implications of these nanostructures are significant and diverse. Their ability to encapsulate, transport, and deliver active molecules makes them highly valuable in fields ranging from pharmaceuticals to materials science. acs.orgnih.gov
Analysis of Intermolecular Interactions in Supramolecular Aggregates
The formation, stability, and properties of supramolecular aggregates derived from this compound are dictated by a delicate balance of several non-covalent intermolecular interactions. wikipedia.orgnih.gov Analyzing these forces is crucial for understanding and controlling the self-assembly process. chemrxiv.org
The primary interactions at play in the aggregation of morpholinium-based surfactants are:
Electrostatic Interactions : In cationic morpholinium derivatives, strong repulsive forces exist between the positively charged headgroups at the aggregate's surface. acs.org These repulsive forces are balanced by attractive interactions with negatively charged counter-ions (e.g., bromide) in the surrounding solution, which leads to the formation of an electrical double layer and influences the size and shape of the aggregates.
Hydrogen Bonding : The oxygen and nitrogen atoms in the morpholine ring, as well as associated water molecules and counter-ions, can participate in hydrogen bonding. nih.gov These interactions are particularly important at the surface of the aggregate, mediating the interface between the nanostructure and the bulk solvent. nih.gov
The competition and cooperation between these forces determine the final structure and function of the supramolecular assembly. nih.gov For example, the balance between the hydrophobic attraction of the tails and the electrostatic repulsion of the headgroups is a key factor in determining the critical micelle concentration (CMC) and the preferred geometry of the aggregate.
Analytical Detection and Occurrence in Materials Science
Methodologies for Trace Detection in Polymeric and Industrial Materials
The detection of 4-tetradecylmorpholine at trace levels within complex polymeric matrices and other industrial materials presents a significant analytical challenge. Researchers have employed a variety of sophisticated techniques to identify and quantify this long-chain alkylmorpholine.
One of the most effective methods for this purpose is Evolved Gas Analysis-Gas Chromatography-Mass Spectrometry (EGA-GC-MS) . This technique is particularly well-suited for analyzing volatile and semi-volatile organic compounds emitted from solid samples upon heating. In a notable study, EGA-GC-MS was used to analyze the off-gassing from polyester-based polyurethane foam. The analysis successfully identified this compound, which is used as a catalyst in the foam's production. protea.ltd.ukneh.gov The process involves heating the material in a furnace to release volatile compounds, which are then separated by gas chromatography and identified by mass spectrometry. d-nb.info
For quantitative analysis, especially when a pure reference standard for this compound is unavailable, a surrogate analyte can be used. In the aforementioned study of polyurethane foam, 4-ethylmorpholine was utilized as a surrogate standard to semi-quantify the amount of 4-alkylmorpholine pollutants, including this compound. neh.govnih.gov This approach, while providing valuable quantitative estimates, can have errors ranging from 14% to 32% due to differences in the response factor between the surrogate and the target analyte, as well as the heterogeneous nature of the material. nih.gov
Another powerful technique for the characterization of this compound is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) . This method involves the thermal decomposition of the material in an inert atmosphere, followed by the separation and identification of the resulting fragments. Py-GC-MS has been instrumental in identifying a series of alkylmorpholines, including this compound, in deposits found on objects that were in contact with polyurethane foam. culturalheritage.orgmdpi.com
For the analysis of long-chain alkylamines, which are structurally related to this compound, derivatization is often employed to improve chromatographic performance and detection sensitivity. A common approach involves acylation with trifluoroacetic anhydride (B1165640) (TFAA). The resulting trifluoroacetylated derivatives are more volatile and provide characteristic fragmentation patterns in mass spectrometry, facilitating their identification and quantification by Gas Chromatography with Flame-Ionization Detection (GC-FID) , Nitrogen-Phosphorus Detection (NPD) , or GC-MS . nih.govh-brs.deresearchgate.netd-nb.inforesearchgate.net
Table 1: Methodologies for Trace Detection of this compound and Related Compounds
| Analytical Technique | Sample Matrix | Target Analyte/s | Key Findings |
|---|---|---|---|
| Evolved Gas Analysis-Gas Chromatography-Mass Spectrometry (EGA-GC-MS) | Polyester-based polyurethane foam | 4-Decylmorpholine, 4-Dodecylmorpholine, this compound | Successful detection and semi-quantification of off-gassed alkylmorpholines. protea.ltd.ukneh.govnih.gov |
| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Deposits on objects from polyurethane foam | Alkylmorpholines, including this compound | Identification of a series of alkylmorpholines as the cause of efflorescence on objects. culturalheritage.orgmdpi.com |
| Gas Chromatography-Flame Ionization Detection (GC-FID) with TFAA Derivatization | Boiler water, steam, condensate | Long-chain primary alkylamines | Quantitative determination of corrosion-inhibiting amines. h-brs.ded-nb.info |
| Gas Chromatography-Mass Spectrometry (GC-MS) with TFAA Derivatization | Industrial water samples | Long-chain primary alkylamines | Characterization and quantification of corrosion inhibitors. nih.govresearchgate.netresearchgate.net |
Analysis of Off-Gassing from Construction and Packing Materials
The off-gassing of volatile organic compounds (VOCs) from construction and packing materials is a significant concern for indoor air quality and the preservation of sensitive objects, such as those in museums. culturalheritage.orgmdpi.com this compound, due to its use in manufacturing, has been identified as a compound that can be released from certain materials over time.
Polyurethane foams are a primary source of off-gassed this compound. These foams are widely used in construction for insulation and in packing for cushioning. Studies have shown that alkylmorpholines, including 4-decylmorpholine, 4-dodecylmorpholine, and this compound, are emitted from these materials. protea.ltd.ukneh.gov These compounds are residuals from the manufacturing process where they act as catalysts. nih.gov
The analysis of these off-gassed compounds is critical, particularly in enclosed environments like museum display cases, where they can accumulate and potentially damage artifacts. culturalheritage.org The EGA-GC-MS technique has proven to be a rapid and effective method for creating a comprehensive VOC profile of such materials, with analysis times of approximately 25 minutes. nih.gov
A chromatogram from an EGA-GC-MS analysis of a polyester-based polyurethane foam clearly shows a peak corresponding to this compound at a retention time of 13.26 minutes. neh.gov This provides direct evidence of its emission from the material.
Table 2: Off-Gassing Analysis of Alkylmorpholines from Polyurethane Foam
| Analytical Technique | Material | Detected Compound | Retention Time (min) |
|---|---|---|---|
| EGA-GC-MS | Polyester-based polyurethane foam | 4-Decylmorpholine | 10.00 neh.gov |
| EGA-GC-MS | Polyester-based polyurethane foam | 4-Dodecylmorpholine | 11.58 neh.gov |
| EGA-GC-MS | Polyester-based polyurethane foam | This compound | 13.26 neh.gov |
Chromatographic and Spectroscopic Techniques for Environmental Monitoring of Chemical Presence
The potential for this compound to be released into the environment from industrial sources or through the degradation of materials necessitates the use of sensitive and selective analytical techniques for environmental monitoring. dst.gov.innilu.no Chromatographic and spectroscopic methods are the cornerstones of such monitoring programs. protea.ltd.uk
Gas Chromatography (GC) coupled with various detectors is a primary tool for the analysis of amines in environmental samples. For trace analysis of morpholine (B109124) and its derivatives, pre-concentration and derivatization are often necessary to enhance sensitivity. h-brs.de Derivatization to form N-nitrosomorpholine, for example, allows for detection limits in the low µg/kg range in various matrices using a Thermal Energy Analyzer (TEA) detector. neh.gov
High-Performance Liquid Chromatography (HPLC) is another versatile technique for the determination of morpholine compounds. researchgate.net It can be used in combination with Thin-Layer Chromatography (TLC) for the separation and identification of degradation products. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy is a valuable spectroscopic technique for monitoring industrial amine emissions. Multi-gas FTIR technology can detect and measure various amine species, including those used in carbon capture processes, in real-time. protea.ltd.ukprotea.ltd.uk This is crucial for controlling emissions and ensuring environmental compliance. temp-pro.com
For the specific detection of N-alkylmorpholines, mass spectrometry (MS) provides detailed structural information. The fragmentation patterns of N-alkylmorpholines in EI-MS can be diagnostic. For instance, N-alkylmorpholines can exhibit characteristic fragment ions that aid in their identification. aip.org Advanced techniques like tandem mass spectrometry (MS/MS or MSn) can further enhance the specificity of detection in complex environmental matrices. nih.govnih.gov
The development of novel sensors based on functionalized materials also shows promise for the environmental monitoring of amines. For example, composite membranes incorporating metal-organic frameworks (MOFs) have been shown to exhibit colorimetric changes in the presence of amine vapors, offering a potential avenue for simple, on-site detection. dst.gov.in
Table 3: Chromatographic and Spectroscopic Techniques for Environmental Monitoring of Amines
| Technique | Application | Key Features |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile amines in air, water, and soil. | High sensitivity and specificity, often requires derivatization for trace analysis. nih.govh-brs.deresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Determination of morpholine and its degradation products in aqueous samples. | Suitable for polar and non-volatile compounds. researchgate.net |
| Fourier Transform Infrared (FTIR) Spectroscopy | Continuous monitoring of industrial amine emissions. | Provides real-time data on multiple gas components. protea.ltd.ukprotea.ltd.uk |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation of trace levels of amines in complex matrices. | Enhanced selectivity and structural elucidation capabilities. nih.govnih.gov |
Q & A
Q. How do solvent polarity and temperature interact to influence this compound's reaction kinetics, and what experimental designs capture these effects?
- Methodological Answer : Design a response surface methodology (RSM) experiment varying solvent dielectric constant (ε) and temperature. Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Use Arrhenius plots to separate thermal and solvation effects. Include a central composite design to model interaction terms and identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
